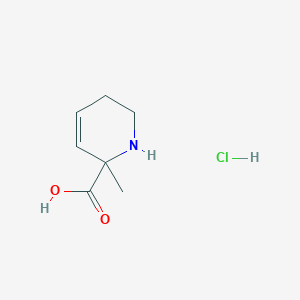
6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylpyridine-2-carboxylic acid, also known as 2-Carboxy-6-methylpyridine or 6-Methylpicolinic acid, is a heterocyclic building block . It belongs to the class of compounds known as pyridinecarboxylic acids .
Synthesis Analysis
While specific synthesis methods for “6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid;hydrochloride” were not found, related compounds such as nitropyridines can be synthesized by reacting pyridine and substituted pyridines with N2O5 in an organic solvent .Molecular Structure Analysis
The empirical formula for 6-Methylpyridine-2-carboxylic acid is C7H7NO2, and its molecular weight is 137.14 .Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Methylpyridine-2-carboxylic acid include a boiling point of 100 °C/4.5 mmHg (lit.) and a melting point of 120-127 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Reactivity and Coordination Chemistry
"6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid; hydrochloride" shows significant potential in the field of coordination chemistry. For example, Ghosh et al. (2004) studied the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts, revealing the formation of various coordination polymers depending on the reaction conditions. This research highlights the acid's versatility in forming complex structures with metal ions, which could be leveraged in the development of new materials or catalysts (Ghosh, Savitha, & Bharadwaj, 2004).
Structural Characterization Tools
Research by Irvine, Cooper, and Thornburgh (2008) emphasizes the utility of 6-methyl derivatives of pyridine carboxylic acids in analytical chemistry, particularly using NMR techniques to characterize chlorinated organic compounds. The one-bond chlorine-isotope effect in 13C NMR was demonstrated as an effective tool for identifying chlorinated carbons, suggesting that compounds like "6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid; hydrochloride" can serve as valuable models or reagents in spectroscopic analysis (Irvine, Cooper, & Thornburgh, 2008).
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The formation of lanthanide helicate coordination polymers into 3D metal-organic framework structures by reacting pyridine-2,6-dicarboxylic acid with lanthanide nitrate salts under specific conditions showcases another application. Such compounds are studied for their potential in gas storage, separation technologies, and catalysis. The ability to form intricate 3D structures with specific metal ions points to the acid's role in designing new MOFs with tailored properties (Ghosh & Bharadwaj, 2004).
Antimicrobial Agents
Al-Omar and Amr (2010) have explored the antimicrobial potential of pyridine-bridged bis-carboxamide Schiff bases, indicating that derivatives of pyridine carboxylic acids, such as "6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid; hydrochloride," could be synthesized and evaluated for their bactericidal and fungicidal activities. This research suggests the potential for developing new antimicrobial agents from pyridine carboxylic acid derivatives (Al-Omar & Amr, 2010).
Eigenschaften
IUPAC Name |
6-methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-7(6(9)10)4-2-3-5-8-7;/h2,4,8H,3,5H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENHRGWJZALDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CCCN1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

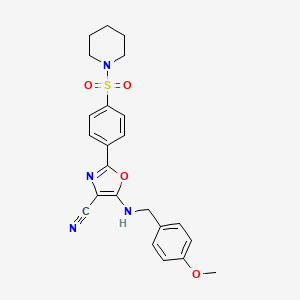
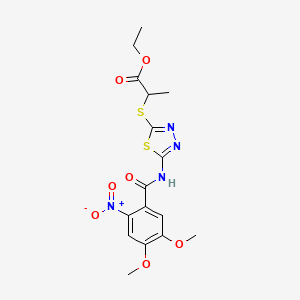
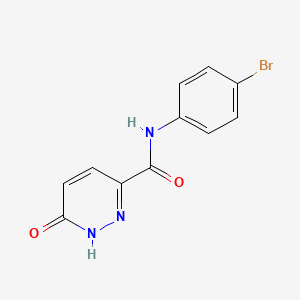
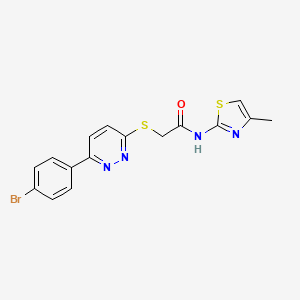
![N-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2706493.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2706495.png)
![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(3-fluoro-4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2706497.png)
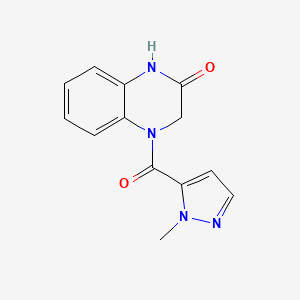
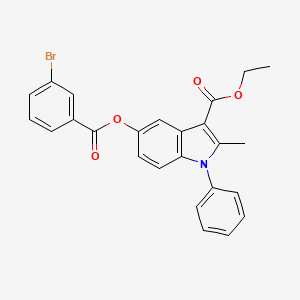
![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2706503.png)

![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride](/img/structure/B2706507.png)

